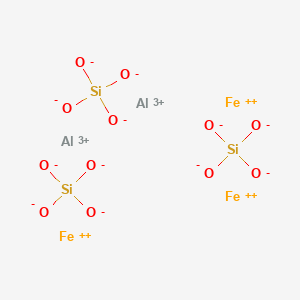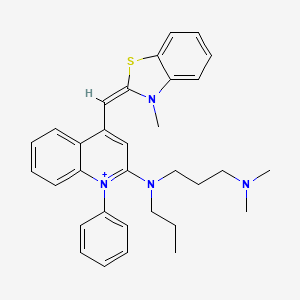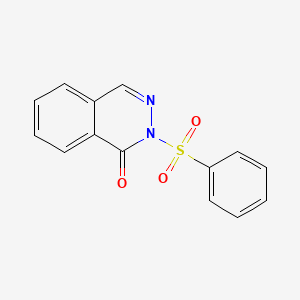
Almandine (Al2Fe3(SiO4)3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Almandine is a mineral belonging to the garnet group, characterized by its deep red to reddish-brown color. It is a silicate mineral with the chemical formula Al2Fe3(SiO4)3, consisting of iron (Fe), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in a specific crystal structure . Almandine garnets are valued for their beauty and are often used as gemstones in jewelry. They are also found in metamorphic rocks around the world .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Almandine can be synthesized in the laboratory by combining appropriate proportions of iron oxide (Fe2O3), aluminum oxide (Al2O3), and silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs in a controlled environment, such as a furnace, at temperatures ranging from 1200°C to 1500°C. The resulting product is then cooled slowly to form well-defined crystals .
Industrial Production Methods: Industrial production of almandine involves mining and processing natural garnet deposits. The extracted garnet is crushed, screened, and purified to obtain high-quality almandine crystals. These crystals are then used in various applications, including abrasives and waterjet cutting .
Análisis De Reacciones Químicas
Types of Reactions: Almandine primarily undergoes oxidation and reduction reactions due to the presence of iron in its structure. It can also participate in substitution reactions where other cations replace iron or aluminum in the crystal lattice .
Common Reagents and Conditions:
Oxidation: Almandine can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron oxides, while reduction may yield metallic iron .
Aplicaciones Científicas De Investigación
Almandine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which almandine exerts its effects is primarily related to its crystal structure and the presence of iron. The iron atoms in almandine can undergo oxidation-reduction reactions, which are crucial for its applications in catalysis and electronic devices. The crystal structure of almandine allows for the incorporation of various cations, making it versatile for different applications .
Comparación Con Compuestos Similares
Almandine is part of the garnet group, which includes several other minerals with different chemical compositions. Some similar compounds include:
Pyrope (Mg3Al2(SiO4)3): Characterized by its deep red to purplish-red color, pyrope garnets contain magnesium (Mg) and aluminum (Al) cations.
Spessartine (Mn3Al2(SiO4)3): Known for its orange to reddish-orange color, spessartine garnets contain manganese (Mn) and aluminum (Al) cations.
Grossular (Ca3Al2(SiO4)3): Exhibiting various colors, including green, yellow, and brown, grossular garnets are rich in calcium (Ca) and aluminum (Al) cations.
Uniqueness of Almandine: Almandine is unique due to its high iron content, which imparts its characteristic deep red to reddish-brown color. This high iron content also makes almandine suitable for specific industrial and scientific applications that require iron-containing materials .
Propiedades
IUPAC Name |
dialuminum;iron(2+);trisilicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3Fe.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCKDMWHMMLJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Fe3O12Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1302-62-1 |
Source


|
| Record name | Almandite garnet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



